2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride
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Overview
Description
2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of benzene, featuring two chlorine atoms, a methoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4-dichloro-5-methoxybenzene. The process can be summarized as follows:
Sulfonation: 2,4-dichloro-5-methoxybenzene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and side reactions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under inert atmosphere conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonyl Hydrides: Formed by reduction.
Aldehydes and Carboxylic Acids: Formed by oxidation of the methoxy group.
Scientific Research Applications
2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- **4,5-dichloro-2-methoxybenzene
Properties
CAS No. |
1780378-95-1 |
---|---|
Molecular Formula |
C7H5Cl3O3S |
Molecular Weight |
275.5 |
Purity |
95 |
Origin of Product |
United States |
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